molecular formula C8H7BrO3S B112366 3-Bromo-4-(methylsulfonyl)benzaldehyde CAS No. 254878-96-1

3-Bromo-4-(methylsulfonyl)benzaldehyde

Cat. No.: B112366
CAS No.: 254878-96-1
M. Wt: 263.11 g/mol
InChI Key: VQVXLUIYQIQWLH-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS 254878-96-1) is a high-value aryl aldehyde intermediate of paramount importance in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its structure incorporates three distinct functional handles—an aldehyde group, a bromine atom, and a methylsulfonyl group—on a benzene ring, creating a versatile and polyfunctional scaffold for a wide array of chemical transformations . The aldehyde group is highly reactive and serves as a critical site for nucleophilic addition and condensation reactions, enabling its use as a precursor for synthesizing chalcone derivatives, Schiff bases, and 1,2,4,5-tetrasubstituted imidazoles . The bromine atom at the 3-position acts as a superior leaving group, allowing for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The strongly electron-withdrawing methylsulfonyl group at the 4-position significantly modulates the electronic properties of the aromatic ring, deactivating it towards electrophilic attack while activating it towards nucleophilic substitution, and providing regiochemical control in subsequent synthetic steps . This unique electronic environment makes this benzaldehyde derivative a key building block for constructing more complex, biologically active molecules. This compound is typically supplied as a white to yellow solid with a molecular weight of 263.11 g/mol and a molecular formula of C 8 H 7 BrO 3 S . For optimal stability, it should be stored sealed in a dry environment, preferably under an inert atmosphere such as nitrogen, and at room temperature or refrigerated (2-8°C) . Attention: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVXLUIYQIQWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611639
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254878-96-1
Record name 3-Bromo-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 3 Bromo 4 Methylsulfonyl Benzaldehyde

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and analysis. The following table summarizes the key properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 254878-96-1 sigmaaldrich.comqtonics.comchemscene.com
Molecular Formula C8H7BrO3S sigmaaldrich.comchemscene.com
Molecular Weight 263.11 g/mol sigmaaldrich.comchemscene.com
Physical Form White to yellow solid sigmaaldrich.com
Purity ≥95% to ≥98% qtonics.comchemscene.com
Storage Temperature Room Temperature or 4°C, stored under nitrogen sigmaaldrich.comchemscene.com
InChI Key VQVXLUIYQIQWLH-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br

Synthesis and Manufacturing Processes

The synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde can be approached through different synthetic routes, each with its own advantages and limitations.

One common laboratory-scale approach involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde (B46332). This method leverages the meta-directing effect of the strongly electron-withdrawing sulfonyl group to introduce the bromine atom at the desired position. The reaction is typically carried out using elemental bromine (Br2) in the presence of a Lewis acid catalyst like ferric bromide (FeBr3) in a solvent such as dichloromethane (B109758).

An alternative strategy involves a multi-step sequence starting with the bromination of a suitable precursor, followed by the introduction of the methylsulfonyl group. For instance, one could start with the sulfonation of 4-methylbenzaldehyde, followed by methylation to form the methyl sulfone, and then proceed with bromination. Another route could involve the oxidation of 4-(methylsulfanyl)benzaldehyde using oxidizing agents like hydrogen peroxide in acetic acid (H₂O₂/AcOH) or meta-chloroperoxybenzoic acid (m-CPBA) to form the sulfone, which is then brominated.

Optimization strategies have been explored to improve reaction yields and sustainability. For example, the use of ultrasonic assistance has been shown to enhance the rates and yields of bromination reactions. Additionally, catalytic oxidation methods using catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂) with oxygen (O₂) offer a greener alternative for the formation of the sulfone. The choice of solvent is also critical; for instance, N-methyl-2-pyrrolidone (NMP) can improve solubility in substitution reactions, while dichloromethane is often preferred for bromination to minimize side reactions.

Derivatives and Analogues of 3 Bromo 4 Methylsulfonyl Benzaldehyde

Design Principles for Structural Modification

The structural modification of 3-Bromo-4-(methylsulfonyl)benzaldehyde is rooted in principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. nih.govopenaccesspub.org The goal is to create new chemical entities with potentially enhanced or novel properties. Key design principles involve altering the electronic and steric properties of the molecule.

Halogen Substitution : The bromine atom at the C3 position is a key feature. Halogens can influence a molecule's lipophilicity, conformation, and metabolic stability. researchgate.net A crucial aspect of their utility in drug design is their ability to form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex. nih.gov Replacing bromine with other halogens like chlorine, fluorine, or iodine, or introducing additional halogens, can systematically probe the effects of size, electronegativity, and bond-forming capability on the molecule's interactions. researchgate.netnih.gov

Sulfonyl Group Modification : The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the electronic landscape of the aromatic ring. Modifications to this group, such as altering the length of the alkyl chain (e.g., from methyl to ethyl) or changing the oxidation state of the sulfur (i.e., to sulfoxide (B87167) or sulfide), can modulate the compound's polarity, solubility, and hydrogen bonding capacity. nih.govyoutube.com SAR studies of sulfonamides have shown that such modifications can significantly impact biological activity. openaccesspub.orgresearchgate.net

Aldehyde Group Derivatization : The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines or other heterocyclic structures. These changes introduce diverse functional groups that can lead to new patterns of intermolecular interactions.

These design strategies allow for the creation of a library of related compounds, which can then be evaluated to establish clear structure-activity relationships, guiding further optimization efforts. nih.gov

Synthesis of Benzaldehyde (B42025) Derivatives with Varied Halogenation Patterns

The synthesis of analogues with different halogenation patterns typically involves electrophilic aromatic substitution reactions on a suitable benzaldehyde precursor.

Creating monohalogenated analogues involves replacing the existing bromine or starting with a different halogenated precursor. The synthesis of 3-bromobenzaldehyde (B42254) itself can be achieved by treating benzaldehyde with bromine chloride in the presence of a Lewis acid like aluminum chloride. google.com A similar strategy can be applied to generate other 3-halogenated benzaldehydes. For instance, direct chlorination or iodination of 4-(methylsulfonyl)benzaldehyde (B46332) would likely yield a mixture of isomers, requiring careful control of reaction conditions and purification to isolate the desired 3-halogenated product.

An alternative approach involves the Sandmeyer reaction, starting from a corresponding aminobenzaldehyde. For example, 3-amino-4-(methylsulfonyl)benzaldehyde could be diazotized and then treated with cuprous chloride (CuCl) or cuprous bromide (CuBr) to install the desired halogen.

Table 1: Synthetic Approaches for Monohalogenated Analogues

Analogue Structure Starting Material Key Reagents/Reaction
3-Chloro-4-(methylsulfonyl)benzaldehyde 4-(Methylsulfonyl)benzaldehyde Cl₂, Lewis Acid (e.g., AlCl₃)

| 3-Iodo-4-(methylsulfonyl)benzaldehyde | 3-Amino-4-(methylsulfonyl)benzaldehyde | 1. NaNO₂, HCl 2. KI |

The synthesis of dihalogenated analogues can be approached by further halogenating a monohalogenated precursor. For example, subjecting this compound to a second bromination reaction using a strong brominating agent like N-bromosuccinimide (NBS) under appropriate conditions could introduce a second bromine atom onto the ring. nih.gov The directing effects of the existing substituents (bromo, aldehyde, and methylsulfonyl groups) would determine the position of the second halogen. Given the electron-withdrawing nature of the aldehyde and sulfonyl groups, the second halogen would likely substitute at the C5 position.

Another strategy is to start from a dihalogenated precursor. For example, the synthesis could begin with a compound like 3,5-dibromo-4-fluorotoluene, which could then be converted to the corresponding benzaldehyde and subsequently have the methylsulfonyl group installed via nucleophilic aromatic substitution of the fluorine atom with sodium methanesulfinate.

Table 2: Synthetic Approaches for Dihalogenated Analogues

Analogue Structure Starting Material Key Reagents/Reaction
3,5-Dibromo-4-(methylsulfonyl)benzaldehyde This compound N-Bromosuccinimide (NBS), H₂SO₄
3-Bromo-5-chloro-4-(methylsulfonyl)benzaldehyde This compound Cl₂, Lewis Acid

Synthesis of Benzaldehyde Derivatives with Modified Sulfonyl Groups

Modifying the sulfonyl moiety offers another avenue for creating diverse analogues. This can involve changing the attached alkyl group or altering the oxidation state of the sulfur atom.

To synthesize analogues with different alkyl sulfonyl groups (e.g., ethylsulfonyl, propylsulfonyl), a common synthetic route starts with 3-bromo-4-fluorobenzaldehyde (B1265969). The highly activated fluorine atom can undergo nucleophilic aromatic substitution with various sodium alkanesulfinates (RSO₂Na). This reaction provides a direct method to install different alkylsulfonyl groups at the C4 position. The resulting 3-bromo-4-(alkylsulfonyl)benzaldehyde can then be used in further reactions.

Table 3: Synthesis of Analogues with Varied Alkyl Sulfonyl Chains

Analogue Structure Starting Material Key Reagents
3-Bromo-4-(ethylsulfonyl)benzaldehyde 3-Bromo-4-fluorobenzaldehyde Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na)
3-Bromo-4-(propylsulfonyl)benzaldehyde 3-Bromo-4-fluorobenzaldehyde Sodium propanesulfinate (CH₃CH₂CH₂SO₂Na)

The synthesis of sulfoxide and the corresponding sulfide (B99878) (thioether) analogues typically begins with the preparation of a thioether precursor. This can be achieved by reacting 3-bromo-4-fluorobenzaldehyde with an appropriate sodium thiolate (RSNa). The resulting 3-bromo-4-(alkylthio)benzaldehyde serves as a common intermediate.

Controlled oxidation of this thioether yields the sulfoxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov Using one equivalent of the oxidizing agent at low temperatures generally favors the formation of the sulfoxide. Further oxidation of the sulfoxide, often by using an excess of the oxidizing agent or stronger conditions, leads to the corresponding sulfone. This stepwise oxidation allows for the selective preparation of compounds with sulfur in three different oxidation states. nih.gov

Table 4: Synthesis of Sulfoxide and Sulfone Analogues

Analogue Structure Starting Material Key Reagents/Reaction
3-Bromo-4-(methylthio)benzaldehyde 3-Bromo-4-fluorobenzaldehyde Sodium thiomethoxide (NaSMe)
3-Bromo-4-(methylsulfinyl)benzaldehyde 3-Bromo-4-(methylthio)benzaldehyde m-CPBA (1 equivalent)
This compound 3-Bromo-4-(methylsulfinyl)benzaldehyde m-CPBA (>1 equivalent) or KMnO₄

Conjugation with Other Biologically Relevant Scaffolds

The aldehyde group of this compound serves as a versatile handle for chemical reactions, allowing it to be integrated into more complex molecular architectures. This strategy aims to combine the pharmacophoric features of the initial benzaldehyde with those of established bioactive scaffolds, potentially leading to synergistic effects and enhanced biological activity.

Heterocyclic compounds are a cornerstone of drug discovery, and incorporating the 3-bromo-4-(methylsulfonyl)phenyl moiety into these systems has been a fruitful area of research.

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govsphinxsai.com In this context, this compound can react with various substituted o-phenylenediamines to yield a library of 2-substituted benzimidazoles. The reaction is typically catalyzed by an acid and can be performed under mild conditions. nih.gov The resulting molecules merge the structural features of the benzaldehyde with the benzimidazole core, a scaffold known for a wide range of biological activities, including anticancer and antihypertensive effects. nih.govnih.gov

Table 1: Representative Benzimidazole Derivatives from Aldehyde Condensation

Aldehyde Precursoro-Phenylenediamine PartnerResulting Benzimidazole ScaffoldPotential Biological Significance
Generic Aromatic Aldehydeo-Phenylenediamine2-Aryl-1H-benzimidazoleAnticancer, Antihypertensive, Antimicrobial nih.govnih.gov
This compound Substituted o-Phenylenediamine2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzimidazoleAnticancer, Kinase Inhibition (Inferred)

Triazine Derivatives

The 1,3,5-triazine (B166579) (or s-triazine) ring is a privileged structure in medicinal chemistry, known for its presence in anticancer and antimicrobial agents. researchgate.net The incorporation of the 3-bromo-4-(methylsulfonyl)phenyl group can be achieved through several synthetic routes. One common method involves the reaction of a hydrazino-s-triazine intermediate with this compound to form a hydrazone linkage. nih.gov Another strategy involves using a chalcone (B49325) derived from the target aldehyde as a template to construct more complex heterocyclic systems, including those containing a triazine ring. researchgate.net These hybrid molecules are explored for their potential as potent and selective therapeutic agents. nih.gov

Table 2: Representative Triazine Derivatives and Synthetic Approaches

Triazine PrecursorAldehyde/IntermediateConjugation ProductPotential Biological Significance
6-Hydrazino-2,4-disubstituted-s-triazineThis compound s-Triazine Hydrazone DerivativeAntiproliferative nih.gov
1-(4-(4,6-bis(cyclopropylamino)-1,3,5-triazin-2-yloxy)phenyl)ethanoneThis compound Chalcone intermediate for further heterocyclizationAnticancer, Antimalarial, Antifungal researchgate.net

Chalcones are a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.net They are renowned for their broad spectrum of biological activities. researchgate.netnih.gov

The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. nih.gov Reacting this compound with various substituted acetophenones provides a direct route to a diverse range of chalcone derivatives. The resulting compounds possess the characteristic keto-ethylenic bridge, which acts as a crucial Michael acceptor, and are substituted with the bromo- and methylsulfonyl-functionalized phenyl ring. researchgate.netmdpi.com These derivatives are often investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

Table 3: Chalcone Derivatives from this compound

Acetophenone ReactantAldehyde ReactantResulting Chalcone StructureKey Structural Features
Substituted AcetophenoneThis compound (E)-1-(Aryl)-3-(3-bromo-4-(methylsulfonyl)phenyl)prop-2-en-1-oneα,β-Unsaturated ketone; Bromo and methylsulfonyl substituents
4'-HydroxyacetophenoneThis compound (E)-3-(3-Bromo-4-(methylsulfonyl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-onePhenolic hydroxyl group; α,β-Unsaturated ketone
4'-AminoacetophenoneThis compound (E)-1-(4-Aminophenyl)-3-(3-bromo-4-(methylsulfonyl)phenyl)prop-2-en-1-onePrimary amino group; α,β-Unsaturated ketone

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

As a building block, 3-Bromo-4-(methylsulfonyl)benzaldehyde provides a versatile scaffold for chemists. The aldehyde functional group can be transformed into other functionalities, such as alcohols through reduction or carboxylic acids via oxidation. Simultaneously, the bromine atom can be replaced by various other chemical groups through substitution reactions, allowing for the introduction of diverse molecular fragments. The presence of the electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring, making it more susceptible to certain types of chemical attack.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeFunctional Group InvolvedPotential Product
SubstitutionBromine AtomIntroduction of new nucleophiles
OxidationAldehyde GroupCarboxylic Acid
ReductionAldehyde GroupAlcohol

Precursor for Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a key starting material for synthesizing pharmaceutical intermediates. Its role as a building block is critical in the development of new drug candidates. sigmaaldrich.com The compound's structural features allow it to be incorporated into larger, more complex molecules that are evaluated for therapeutic properties. sigmaaldrich.com

The structural characteristics of this compound make it a useful intermediate in the creation of new agrochemical products. The synthesis of various heterocyclic compounds, which forms a major class of agrochemicals like pesticides and herbicides, can utilize starting materials with this type of chemical architecture. pageplace.de

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of significant interest due to their widespread presence in biologically active molecules. pageplace.deresearchgate.net Three-membered heterocycles, for example, are known scaffolds in various antimicrobial, anticancer, and antiviral compounds. pageplace.de The aldehyde group in this compound is a reactive site that can participate in cyclization reactions to form these ring structures. Research has shown that multicomponent reactions provide an efficient pathway to synthesize novel spiroheterocycles that exhibit significant antioxidant potential. researchgate.net The fusion of an aromatic ring, like the one in this compound, to a heterocycle can enhance the resulting molecule's biological and chemical properties. researchgate.net

Medicinal Chemistry and Drug Discovery

The utility of this compound extends significantly into the realm of medicinal chemistry and the early stages of drug discovery.

Medicinal chemists employ this compound to synthesize novel compounds that are then screened for biological activity. Research into compounds with similar structures has indicated potential for antimicrobial and anti-inflammatory effects. For instance, studies on novel spirocyclic compounds created through multi-step synthesis have demonstrated excellent free radical scavenging ability, suggesting potential as therapeutic antioxidants. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. science.govnih.gov For derivatives of this compound, a systematic SAR study would involve creating a series of analogs by modifying different parts of the molecule.

Possible modifications for an SAR study could include:

Substitution of the Bromine Atom: Replacing the bromine with various other groups to determine the effect on biological efficacy.

Modification of the Aldehyde: Converting the aldehyde to an alcohol, carboxylic acid, or other functional groups to probe the importance of this site for biological interactions.

For example, studies on other molecular scaffolds have shown that replacing a substituent with an electron-donating group versus an electron-withdrawing group can significantly alter the compound's inhibitory activity. nih.gov Such studies provide crucial insights that guide the design of more potent and selective drug candidates. science.gov

Molecular Docking and Computational Studies in Drug Design

There is no specific information available in the public domain detailing the use of this compound in molecular docking or broader computational studies for drug design. While its structure, featuring a reactive aldehyde group, a bromine atom, and a methylsulfonyl group, suggests potential for interaction with biological targets, specific examples or detailed computational analyses involving this molecule have not been published.

Fragment-Based Drug Discovery (FBDD) Approaches

Similarly, the role of this compound as a fragment in Fragment-Based Drug Discovery (FBDD) is not documented in available scientific literature. The principles of FBDD suggest that a molecule of its size and complexity could potentially serve as a starting point for developing larger, more potent drug candidates. However, no specific studies or examples of its use in FBDD campaigns have been reported.

Material Science Applications

The investigation into the use of this compound in material science did not uncover any specific applications.

Development of Materials with Specific Electronic Properties

There are no available research articles or patents that describe the incorporation of this compound into materials for specific electronic purposes. The influence of the bromo and methylsulfonyl substituents on the electronic properties of larger systems containing this moiety has not been a subject of detailed study.

Modifications of Surface Characteristics

No studies were found that report the use of this compound for the modification of surface characteristics. The aldehyde group offers a potential anchor point for covalent attachment to surfaces, but specific examples or research into the resulting surface properties are not present in the available literature.

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 3-Bromo-4-(methylsulfonyl)benzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehydic proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will display a more complex pattern. The proton at the C2 position, being adjacent to the bromine atom, would likely appear as a doublet. The proton at the C6 position, situated between the aldehyde and sulfonyl groups, is also expected to be a doublet. The proton at the C5 position, coupled to both the C2 and C6 protons, would likely present as a doublet of doublets. The exact chemical shifts of these aromatic protons are influenced by the combined electron-withdrawing effects of the bromo, methylsulfonyl, and aldehyde substituents. For comparison, the ¹H NMR spectrum of the related compound, 4-(methylsulfonyl)benzaldehyde (B46332), shows aromatic protons in the range of 8.15-8.05 ppm. rsc.org

The methyl protons of the sulfonyl group (-SO₂CH₃) are expected to appear as a sharp singlet at a more upfield region, typically around 3.1-3.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of 190-192 ppm. The carbon atoms of the aromatic ring will appear in the typical aromatic region (120-145 ppm), with their specific shifts determined by the attached substituents. The carbon attached to the bromine (C3) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the strongly electron-withdrawing sulfonyl group (C4) is expected to be significantly downfield. For reference, in 4-(methylsulfonyl)benzaldehyde, the aromatic carbon signals appear at approximately 144.9, 140.2, 130.5, and 128.4 ppm. rsc.org The carbon of the methyl group in the sulfonyl moiety will be found at a much more upfield position, likely around 44-46 ppm.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aldehydic CH9.9 - 10.1190 - 192Singlet
Aromatic CH7.8 - 8.2125 - 145Multiplet
Methyl SO₂CH₃3.1 - 3.344 - 46Singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For this compound, with a molecular formula of C₈H₇BrO₃S, the calculated molecular weight is approximately 263.11 g/mol . The exact mass is 261.9299 g/mol . spectrabase.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z values corresponding to the two main isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, two prominent peaks at m/z 262 and 264 would be expected.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the bromine atom, the aldehyde group (as CHO or CO), and the methylsulfonyl group (as SO₂CH₃ or SO₂). Common fragments would include:

[M-Br]⁺: Loss of the bromine atom.

[M-CHO]⁺: Loss of the formyl radical.

[M-SO₂CH₃]⁺: Loss of the methylsulfonyl radical.

Further fragmentation of these primary ions would also be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, sulfonyl, and substituted aromatic functionalities.

A computed vapor phase IR spectrum is available, and key absorptions can be predicted. spectrabase.com A strong absorption band is anticipated around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The presence of the sulfonyl group (-SO₂CH₃) will be indicated by two strong stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

The aromatic nature of the compound will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O Stretch~1700
AldehydeC-H Stretch~2820 and ~2720
SulfonylS=O Asymmetric Stretch1350 - 1300
SulfonylS=O Symmetric Stretch1160 - 1120
AromaticC-H Stretch>3000
AromaticC=C Stretch1600 - 1450
BromoalkaneC-Br Stretch<700

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The benzaldehyde (B42025) chromophore typically shows a strong absorption band (π → π) around 240-250 nm and a weaker, longer-wavelength band (n → π) around 320-330 nm. The presence of the bromine and methylsulfonyl substituents on the aromatic ring will likely cause a bathochromic (red) shift in these absorption maxima due to their influence on the electronic distribution within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While no experimental crystal structure for this compound is currently available in the public domain, obtaining suitable single crystals would allow for the unambiguous confirmation of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Challenges in obtaining single crystals suitable for X-ray analysis can sometimes be encountered with sulfonylated benzaldehydes. However, techniques such as slow evaporation from a suitable solvent system, for instance, a mixture of dichloromethane (B109758) and hexane (B92381) at low temperatures, have been successful for related compounds. A crystal structure would reveal details about the planarity of the aromatic ring, the orientation of the aldehyde and methylsulfonyl groups, and any significant intermolecular interactions such as halogen bonding or hydrogen bonding involving the sulfonyl oxygens and aldehydic proton, which would influence the crystal packing.

Future Research Directions and Challenges

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic routes for 3-Bromo-4-(methylsulfonyl)benzaldehyde is a key area of future research. Current methods often involve multiple steps and the use of hazardous reagents. Green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances.

One promising strategy involves the use of ultrasonic assistance, which has been shown to enhance reaction rates and yields in bromination reactions. For instance, a patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions achieved a yield of 91.9%. google.com Exploring similar ultrasonic-assisted bromination for the synthesis of this compound could lead to a more efficient and greener process.

Another avenue is the development of catalytic oxidation methods for the sulfone group formation. Utilizing catalysts like vanadyl acetylacetonate (B107027) with oxygen as the oxidant presents a greener alternative to traditional oxidizing agents. Furthermore, optimizing solvent selection, such as using N-methyl-2-pyrrolidone (NMP) to improve solubility or dichloromethane (B109758) to minimize side reactions, can contribute to more sustainable synthetic protocols.

A comparative analysis of potential green synthesis methods is presented below:

MethodAdvantagesDisadvantagesPotential for this compound
Ultrasonic-Assisted Bromination Increased reaction rates, higher yields, potentially milder conditions. google.comRequires specialized equipment.High potential for improving the efficiency and environmental impact of the bromination step.
Catalytic Oxidation Use of greener oxidants (e.g., O2), potential for higher selectivity. Catalyst cost and recovery may be a concern.Promising for a more sustainable formation of the methylsulfonyl group.
Solvent Optimization Improved solubility, reduced side reactions, potential for recyclable solvents. Finding a single solvent that is optimal for all reaction steps can be challenging.Can significantly enhance the overall efficiency and greenness of the synthesis.

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing methylsulfonyl group and the bromine atom on the aromatic ring of this compound creates unique reactivity patterns that are ripe for exploration. The methylsulfonyl group makes the aromatic ring more susceptible to nucleophilic attack, while the bromine atom can act as a leaving group in substitution reactions.

Future research could focus on:

Nucleophilic Aromatic Substitution (SNAAr) Reactions: Investigating a wider range of nucleophiles to displace the bromine atom could lead to a diverse library of derivatives with potential applications in materials science and pharmaceuticals.

Cross-Coupling Reactions: Employing modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could enable the formation of complex carbon-carbon and carbon-heteroatom bonds at the bromine position.

Reactions of the Aldehyde Group: While oxidation to a carboxylic acid and reduction to an alcohol are known transformations, exploring more complex reactions of the aldehyde moiety, such as multicomponent reactions, could unlock novel molecular scaffolds.

Advanced Applications in Targeted Drug Delivery Systems

The development of targeted drug delivery systems is a critical area in modern medicine, aiming to increase the efficacy of therapeutic agents while minimizing side effects. mdpi.comnih.gov Nanoparticles, particularly magnetic nanoparticles like Fe3O4, have emerged as promising carriers for targeted delivery due to their biocompatibility, biodegradability, and magnetic properties. mdpi.comnih.gov

The structure of this compound makes it a potential candidate for incorporation into such systems. The aldehyde group can be used for conjugation to nanoparticles or targeting ligands, while the bromo- and methylsulfonyl-substituted phenyl ring can be further functionalized to attach therapeutic agents. Future research in this area could involve:

Synthesis of Functionalized Nanoparticles: Developing methods to covalently link this compound derivatives to the surface of nanoparticles.

Attachment of Targeting Moieties: Modifying the benzaldehyde (B42025) derivative to include ligands that specifically bind to receptors overexpressed on cancer cells or other diseased tissues.

Drug Conjugation and Release: Investigating strategies to attach drugs to the functionalized nanoparticle and designing release mechanisms that are triggered by specific stimuli at the target site, such as changes in pH or enzyme activity.

Development of High-Throughput Screening Methods for Biological Activity

High-throughput screening (HTS) is a powerful tool for discovering new drug leads by rapidly testing large numbers of compounds for their biological activity. dovepress.comspringernature.com As new derivatives of this compound are synthesized, HTS methods will be crucial for identifying those with therapeutic potential.

Future efforts in this area should focus on developing and adapting HTS assays to evaluate the biological effects of these novel compounds. This could include:

Cell-Based Assays: Utilizing cell lines relevant to specific diseases (e.g., cancer, infectious diseases) to screen for cytotoxicity, anti-proliferative effects, or other desired biological responses. dovepress.com

Biochemical Assays: Developing assays to test the ability of the compounds to inhibit specific enzymes or interact with other protein targets.

Label-Free Detection Technologies: Employing techniques like resonant waveguide grating biosensors or surface plasmon resonance to detect molecular interactions without the need for fluorescent or radioactive labels. dovepress.com

Miniaturization and Automation: Adapting assays to microtiter plate formats to allow for the efficient screening of large compound libraries using robotic liquid handling systems. springernature.com

An overview of relevant HTS techniques is provided in the table below:

HTS TechniquePrincipleApplication for this compound Derivatives
Cell Viability Assays (e.g., Resazurin) Measures the metabolic activity of living cells to assess cytotoxicity. springernature.comScreening for compounds with anticancer or antimicrobial activity.
Enzyme-Linked Immunosorbent Assay (ELISA) Detects the presence of specific proteins, such as cytokines or other biomarkers. nih.govEvaluating the immunomodulatory effects of the synthesized compounds.
Reporter Gene Assays Measures the expression of a reporter gene (e.g., luciferase) that is linked to a specific signaling pathway. springernature.comIdentifying compounds that modulate the activity of specific cellular pathways.
Label-Free Biosensors (e.g., Corning Epic System) Detects changes in mass or refractive index upon molecular binding, allowing for real-time monitoring of interactions. dovepress.comCharacterizing the binding kinetics of compounds to their biological targets.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and design process. These computational tools can be applied to the design of novel derivatives of this compound with improved properties.

Future research integrating AI and ML could involve:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual compounds based on their chemical structure.

De Novo Drug Design: Using generative models to design novel molecules with desired properties from scratch.

Virtual Screening: Employing docking simulations and other computational methods to predict the binding affinity of large virtual libraries of compounds to a specific biological target.

Synthesis Planning: Utilizing AI algorithms to predict optimal synthetic routes for the designed molecules, potentially leading to more efficient and cost-effective synthesis.

By leveraging the power of AI and ML, researchers can more effectively explore the vast chemical space around the this compound scaffold and prioritize the synthesis of compounds with the highest probability of success.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-bromo-4-(methylsulfonyl)benzaldehyde, and how can intermediates be characterized?

  • Methodology : Utilize nucleophilic substitution or Suzuki-Miyaura coupling to introduce the methylsulfonyl group. For example, 3-bromo-4-fluorobenzaldehyde (precursor) can react with methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Intermediate characterization requires NMR (¹H/¹³C) to confirm regioselectivity and HRMS/HPLC for purity validation .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water (≥15 minutes) and seek medical advice. For eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist. Store at 0–6°C in airtight containers to prevent degradation .

Q. Which spectroscopic techniques are optimal for structural elucidation?

  • Methodology : High-resolution FTIR to analyze functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) . X-ray crystallography resolves 3D conformation (e.g., hydrogen-bonded networks in sulfonyl derivatives) . NMR (400–600 MHz) confirms substituent positions via coupling constants (e.g., J-values for aromatic protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation of 3-bromo-benzaldehyde derivatives?

  • Methodology : Use controlled stoichiometry (1:1.2 aldehyde:sulfonylating agent) and inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Catalytic DMAP or TEA enhances reaction efficiency .

Q. What discrepancies exist between computational and experimental data for rotational barriers in benzaldehyde derivatives?

  • Methodology : Compare DFT-calculated rotational barriers (e.g., –CHO torsion) with high-resolution far-IR spectroscopy. For example, benzaldehyde’s experimental barrier (≈5.5 kJ/mol) may deviate from theoretical models due to anharmonic effects .

Q. How does the methylsulfonyl group influence electronic properties in cross-coupling reactions?

  • Methodology : Electrochemical analysis (cyclic voltammetry) shows electron-withdrawing sulfonyl groups lower HOMO energy, enhancing oxidative stability. Substituent effects on Pd-catalyzed coupling (e.g., Suzuki) can be quantified via Hammett σₚ values .

Q. What strategies resolve crystallization challenges for X-ray analysis of sulfonylated benzaldehydes?

  • Methodology : Recrystallize from DCM/hexane (1:3) at –20°C. Slow evaporation in ethyl acetate yields monoclinic crystals (space group P2₁/c) suitable for single-crystal XRD. Hydrogen bonding (e.g., C–H⋯O) stabilizes lattice packing .

Q. How can metabolic pathways of this compound be traced in biological systems?

  • Methodology : Radiolabel the methylsulfonyl group (¹⁴C) and use LC-MS/MS to identify metabolites (e.g., sulfonic acid derivatives). In vitro assays with liver microsomes assess cytochrome P450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.